![molecular formula C20H16N2OS B2382518 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207003-96-0](/img/structure/B2382518.png)
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as a part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves structural modifications of tazemetostat . The most promising compound in the series had remarkable antitumor activity against certain cancer cell lines and low toxicity against HEK-293T cells .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
- Researchers have explored the antitumor potential of thieno[3,2-d]pyrimidine derivatives, including this compound. Specifically, it has been evaluated as an EZH2 inhibitor, a protein involved in cancer cell proliferation and gene regulation . Compound 12e demonstrated remarkable antitumor activity against lymphoma cells (SU-DHL-6, WSU-DLCL-2, and K562) while maintaining low toxicity against normal cells (HEK-293T).
- In the context of developing new antitubercular agents, some thieno[2,3-d]pyrimidin-4(3H)-ones, similar to our compound, exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications in combating tuberculosis.
- Few synthetically accessible scaffolds currently target the bacterial enzyme Cyt-bd. However, recent research indicates that thieno[3,2-d]pyrimidin-4-amine derivatives, including our compound, could be promising candidates for inhibiting this enzyme . Cyt-bd is involved in bacterial respiration and energy production.
- Compound 12e, due to its effects on lymphoma cell morphology, apoptosis induction, and migration inhibition, serves as a valuable chemical tool for further optimization and evaluation of EZH2 inhibitors . Researchers can use it to study epigenetic regulation and cancer pathways.
- The synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids provides a useful method for liquid-phase combinatorial chemistry. These acids can be converted into amides, facilitating the exploration of diverse chemical libraries .
- Our compound contributes to the expanding repertoire of heterocyclic structures. Thieno[3,2-d]pyrimidine derivatives offer synthetic versatility and potential applications in drug discovery and materials science .
Antitumor Activity
Antimycobacterial Properties
Targeting Cyt-bd
Chemical Biology Tools
Liquid-Phase Combinatorial Chemistry
Heterocyclic Synthesis
Mechanism of Action
Target of Action
The primary target of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of EZH2 and Cyt-bd, preventing their normal function . The inhibition of EZH2 leads to a decrease in histone methylation, affecting gene expression . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on cell proliferation and differentiation. The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis , affecting its energy metabolism .
Pharmacokinetics
Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and a favorable ADME profile.
Result of Action
The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cell proliferation and differentiation . This can result in antitumor activity against various cancer cell lines . The inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to its death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of the target proteins can vary depending on the physiological conditions of the cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Future Directions
properties
IUPAC Name |
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMPBDUECMZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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